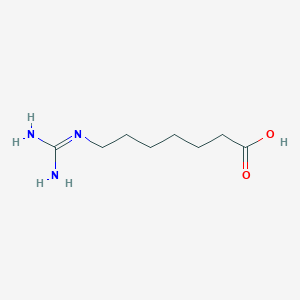![molecular formula C15H16BrN7 B8537280 6-bromo-N-(5-piperazin-1-ylpyridin-2-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B8537280.png)
6-bromo-N-(5-piperazin-1-ylpyridin-2-yl)imidazo[1,2-a]pyrazin-8-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-N-(5-piperazin-1-ylpyridin-2-yl)imidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a bromine atom, a piperazine ring, and an imidazo[1,2-a]pyrazine core, making it a versatile scaffold for drug development and other scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-(5-piperazin-1-ylpyridin-2-yl)imidazo[1,2-a]pyrazin-8-amine typically involves multistep reactions. One common approach includes the following steps:
Formation of the Imidazo[1,2-a]pyrazine Core: This can be achieved through intramolecular cyclization reactions involving appropriate precursors.
Introduction of the Bromine Atom: Bromination reactions using reagents such as N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Piperazine Ring: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced to the pyridine moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
6-bromo-N-(5-piperazin-1-ylpyridin-2-yl)imidazo[1,2-a]pyrazin-8-amine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride.
Substitution: Halogen exchange reactions or nucleophilic substitutions with different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the molecule .
Wissenschaftliche Forschungsanwendungen
6-bromo-N-(5-piperazin-1-ylpyridin-2-yl)imidazo[1,2-a]pyrazin-8-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-bromo-N-(5-piperazin-1-ylpyridin-2-yl)imidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-8-cyclopentyl-5-methyl-2-(5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one hydrochloride .
- 5-(piperazin-1-yl)pyridin-2-amine .
Uniqueness
6-bromo-N-(5-piperazin-1-ylpyridin-2-yl)imidazo[1,2-a]pyrazin-8-amine is unique due to its specific structural features, such as the imidazo[1,2-a]pyrazine core and the presence of both bromine and piperazine moieties. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Eigenschaften
Molekularformel |
C15H16BrN7 |
|---|---|
Molekulargewicht |
374.24 g/mol |
IUPAC-Name |
6-bromo-N-(5-piperazin-1-ylpyridin-2-yl)imidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C15H16BrN7/c16-12-10-23-8-5-18-15(23)14(20-12)21-13-2-1-11(9-19-13)22-6-3-17-4-7-22/h1-2,5,8-10,17H,3-4,6-7H2,(H,19,20,21) |
InChI-Schlüssel |
DYVTWJRTPFCQHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=CN=C(C=C2)NC3=NC(=CN4C3=NC=C4)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details


Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1-(Methylsulfanyl)-2-nitroethenyl]prop-2-yn-1-amine](/img/structure/B8537206.png)
![3-Pyridinecarboxylic acid,4-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-,methyl ester](/img/structure/B8537209.png)
![O-[(Pyridin-3-yl)methyl] (4-cyanophenyl)carbamothioate](/img/structure/B8537222.png)








![4-[(Thiazol-2-ylmethyl)sulfanyl]aniline](/img/structure/B8537283.png)
